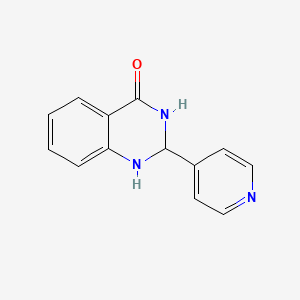
2-吡啶-4-基-2,3-二氢-1H-喹唑啉-4-酮
描述
2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is a member of quinazolines.
科学研究应用
抗癌性能
合成了一系列新的2,4-二取代喹唑啉化合物,包括2-吡啶-4-基-2,3-二氢-1H-喹唑啉-4-酮衍生物,并展示出对各种人类癌细胞系的显著抗癌活性,表明它们作为抗癌剂的潜力(Pujar Gurubasavaraj & Ali Syed Moshin, 2020)。类似地,合成和生物评价了一些新的2-吡啶基喹唑啉衍生物作为抗肿瘤和抗微生物药剂,结果显示某些化合物具有选择性抗菌活性,表明它们可作为进一步开发研究的候选药物(A. F. Eweas, Qasem Mahmoud Aref Abdallah & Mohamed Elbadawy, 2021)。
抗微生物和抗结核活性
从2-吡啶-4-基-2,3-二氢-1H-喹唑啉-4-酮合成的化合物显示出有希望的抗微生物和抗结核活性。一系列2-(取代苯基)-3-(((3-(吡啶-4-基)-1-(对甲苯基)-1H-吡唑-4-基)亚甲基)氨基)-喹唑啉-4(3H)-酮表现出优异的抗结核活性,突显了它们在对抗结核分枝杆菌感染中的潜力(U. Pandit & A. Dodiya, 2012)。
发光和OLED应用
新型单聚喹唑啉衍生物和二聚体,包括2-吡啶-4-基变体,表现出强烈的发光行为,表明它们在OLED器件中的潜在应用。然而,在电流下观察到设备快速退化,表明需要进一步研究以发挥其全部潜力(R. Pandey et al., 2017)。
金属络合和催化活性
2-吡啶-4-基-2,3-二氢-1H-喹唑啉-4-酮与过渡金属形成络合物的能力得到了证明,这些络合物显示出比自由配体更强的抗菌活性。这表明它们在新型抗微生物剂的开发中具有潜在应用(K. Gudasi et al., 2006)。
生化分析
Biochemical Properties
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with enzymes such as kinases and phosphatases, which are crucial for cellular signaling pathways . The compound’s interaction with these enzymes can modulate their activity, leading to alterations in phosphorylation states of target proteins. Additionally, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one has been shown to bind to specific proteins, influencing their conformation and function .
Cellular Effects
The effects of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular processes, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular functions, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies have indicated that excessive doses of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one can cause cellular damage and disrupt normal physiological processes .
Metabolic Pathways
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism . Additionally, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one can modulate the activity of metabolic enzymes, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function . Studies have shown that 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one can accumulate in specific cellular compartments, leading to localized effects .
Subcellular Localization
The subcellular localization of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one exerts its effects in the appropriate cellular context . The compound’s activity can be modulated by its subcellular distribution, influencing its overall impact on cellular processes .
属性
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLICPSSNGCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349488 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15495-00-8 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





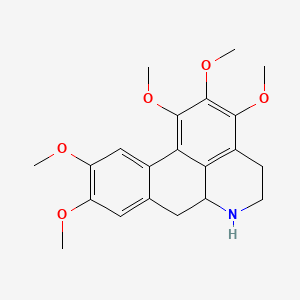
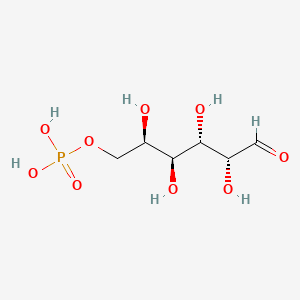
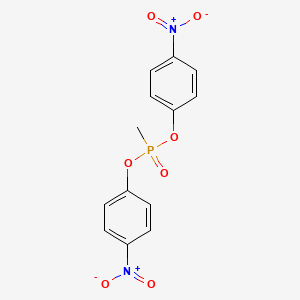
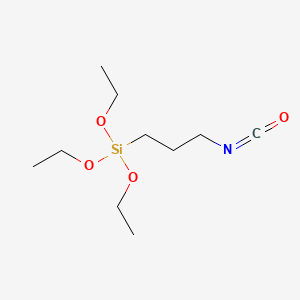
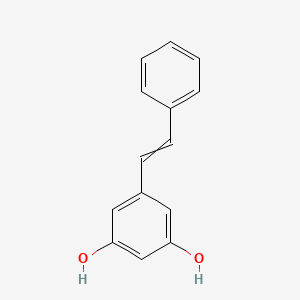
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)





